molecular formula C6HF4NO2 B1293901 2,3,4,6-Tetrafluoronitrobenzene CAS No. 314-41-0

2,3,4,6-Tetrafluoronitrobenzene

Cat. No.: B1293901
CAS No.: 314-41-0
M. Wt: 195.07 g/mol
InChI Key: FDLCUAUNAWWSBX-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoronitrobenzene is a chemical compound with the molecular formula C6HF4NO2 and a molecular weight of 195.07 g/mol . It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring. This compound is known for its unique properties and is used in various scientific research applications.

Safety and Hazards

1,2,3,5-Tetrafluoro-4-nitrobenzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mechanism of Action

Target of Action

It has been reported that the compound exhibits molluscicidal activity against biomphalaria glabrata . This suggests that the compound may interact with biological targets within these organisms.

Mode of Action

It’s known that the compound can undergo palladium-catalyzed cross-coupling reactions with alkyne derivatives . This suggests that the compound may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.

Biochemical Pathways

Given its molluscicidal activity, it’s plausible that the compound interferes with essential biochemical pathways in mollusks, leading to their demise .

Result of Action

Its molluscicidal activity suggests that it causes lethal effects in mollusks . The specific cellular and molecular changes induced by the compound would depend on its mode of action and the nature of its biological targets.

Preparation Methods

2,3,4,6-Tetrafluoronitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3,5-tetrafluorobenzene. The process typically involves the following steps :

    Nitration Reaction: A solution of nitric acid (HNO3) is added to a cold solution of 1,2,3,5-tetrafluorobenzene in sulfuric acid (H2SO4) at a temperature between 0°C and 10°C over a period of 1.5 hours.

    Reaction Conditions: The reaction mixture is maintained at low temperatures to ensure the selective nitration of the benzene ring.

    Product Isolation: The resulting yellow solution is processed to isolate 1,2,3,5-tetrafluoro-4-nitrobenzene.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3,4,6-Tetrafluoronitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and nitro groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can lead to the replacement of fluorine atoms with other substituents.

Comparison with Similar Compounds

2,3,4,6-Tetrafluoronitrobenzene can be compared with other similar compounds, such as:

The uniqueness of 1,2,3,5-tetrafluoro-4-nitrobenzene lies in its specific arrangement of fluorine and nitro groups, which influences its chemical behavior and applications.

Properties

IUPAC Name

1,2,3,5-tetrafluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCUAUNAWWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075387
Record name Benzene, 1,2,3,5-tetrafluoro-4-nitro-
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314-41-0
Record name 1,2,3,5-Tetrafluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrafluoro-4-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,5-tetrafluoro-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrafluoro-4-nitrobenzene
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Record name 1,2,3,5-TETRAFLUORO-4-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3,4,6-Tetrafluoronitrobenzene react with nucleophiles like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)?

A1: Research indicates that this compound readily undergoes nucleophilic aromatic substitution reactions with TBD in acetonitrile, even in the presence of water. [] The reaction proceeds through a two-step mechanism:

    Q2: What are the typical products formed in these reactions, and how does the structure of this compound influence product formation?

    A2: The reaction of this compound with TBD primarily yields ortho and para substituted nitro-compounds. [] This regioselectivity arises from the electron-withdrawing nature of both the nitro group and the fluorine atoms. These electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack but direct nucleophilic attack to the ortho and para positions.

    Q3: How does the electron-rich nature of the products formed from this compound provide insights into the electronic properties of the nitro group?

    A3: The products, often featuring multiple amine substituents, are considered electron-rich nitroaromatics. [] X-ray crystallography studies of these compounds reveal a decrease in the Ar–NO2 bond distance and an increase in the N–O bond distance compared to less electron-rich nitrobenzenes. [] This trend suggests increased double bond character in the Ar–NO2 bond and increased electron density on the oxygen atoms of the nitro group, confirming the electron-donating effect of the amine substituents.

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